Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-4-yl)acetate
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Overview
Description
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-4-yl)acetate is a complex organic compound with significant applications in various fields of scientific research. This compound features a piperazine ring substituted with a tert-butoxycarbonyl group and a pyridine ring, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-4-yl)acetate typically involves multiple steps:
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Formation of the Piperazine Derivative: : The initial step involves the reaction of piperazine with tert-butyl chloroformate to introduce the tert-butoxycarbonyl (Boc) protecting group. This reaction is usually carried out in an organic solvent like dichloromethane, under basic conditions provided by a base such as triethylamine.
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Coupling with Pyridine Derivative: : The Boc-protected piperazine is then coupled with a pyridine derivative, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
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Formation of the Sodium Salt: : The final step involves the deprotection of the Boc group under acidic conditions, followed by neutralization with sodium hydroxide to form the sodium salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring ensures consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Piperidine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-4-yl)acetate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is used to study the interactions of piperazine and pyridine derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, the compound is explored for its potential pharmacological properties. Its derivatives are investigated for their activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, the compound is used in the development of new materials and as a building block for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with active sites of enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-3-yl)acetate: Similar structure but with the pyridine ring at a different position.
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-2-yl)acetate: Another positional isomer with the pyridine ring at the 2-position.
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(quinolin-4-yl)acetate: A compound with a quinoline ring instead of pyridine.
Uniqueness
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-4-yl)acetate is unique due to its specific substitution pattern, which provides distinct chemical and biological properties. The combination of the Boc-protected piperazine and the pyridine ring offers a versatile scaffold for further functionalization and exploration in various research fields.
This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications
Properties
IUPAC Name |
sodium;2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-pyridin-4-ylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4.Na/c1-16(2,3)23-15(22)19-10-8-18(9-11-19)13(14(20)21)12-4-6-17-7-5-12;/h4-7,13H,8-11H2,1-3H3,(H,20,21);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRAQJRKBGLWAC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=NC=C2)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N3NaO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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